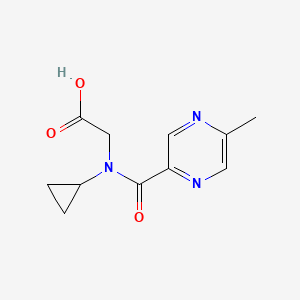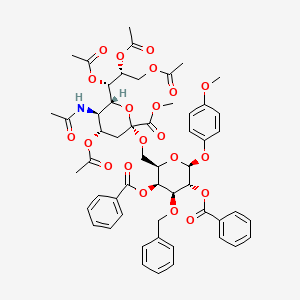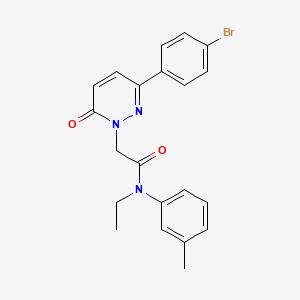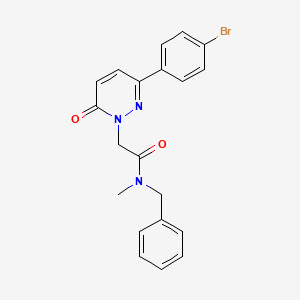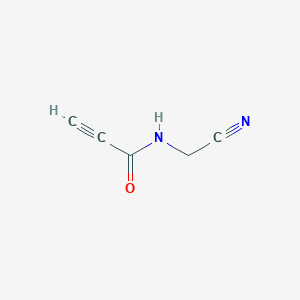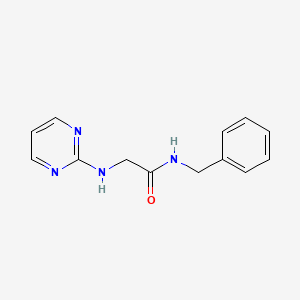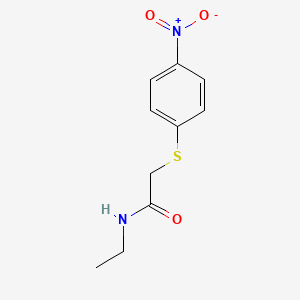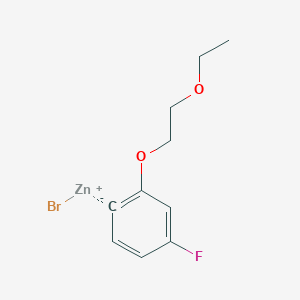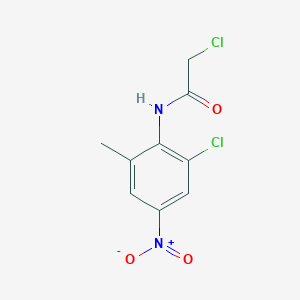
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9Cl2N2O3. It is a synthetic intermediate used in various chemical processes and has applications in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide typically involves the following steps:
Acyl Chlorination:
p-nitroaniline is reacted with chloroacetic agent to form 2-chloro-N-p-nitrophenylacetamide.Methylation: The intermediate is then methylated using a methylating agent to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The raw materials used are readily available, and the reaction conditions are mild, making the process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Major Products
Substitution: Products depend on the substituent introduced.
Reduction: The major product is the corresponding amine derivative.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide is used in various scientific research applications:
Chemistry: As a synthetic intermediate in the preparation of other compounds.
Biology: In the study of enzyme inhibitors and other biological processes.
Medicine: As a precursor in the synthesis of pharmaceutical drugs, particularly those with anticancer activity.
Industry: Used in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors, which play a role in cancer treatment by inhibiting the expression of anti-apoptotic proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: A closely related compound used as an intermediate in similar synthetic processes.
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl): Another related compound with different substituents.
Uniqueness
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide is unique due to its specific structure, which allows it to be used in the synthesis of compounds with particular biological activities, such as anticancer agents .
Propiedades
Fórmula molecular |
C9H8Cl2N2O3 |
|---|---|
Peso molecular |
263.07 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-5-2-6(13(15)16)3-7(11)9(5)12-8(14)4-10/h2-3H,4H2,1H3,(H,12,14) |
Clave InChI |
KSRTXMZNTKBHKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)CCl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


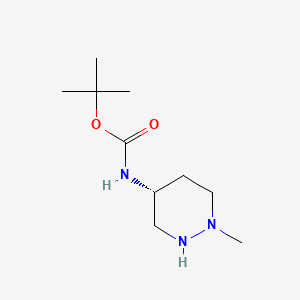
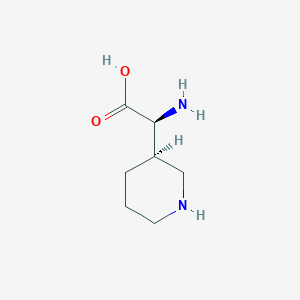
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)

